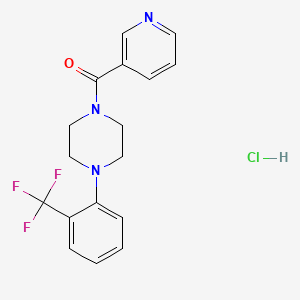
Piperazine, 1-(3-pyridinylcarbonyl)-4-(2-(trifluoromethyl)phenyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(3-pyridinylcarbonyl)-4-(2-(trifluoromethyl)phenyl)-, monohydrochloride is a complex organic compound that features a piperazine ring substituted with a pyridinylcarbonyl group and a trifluoromethylphenyl group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-pyridinylcarbonyl)-4-(2-(trifluoromethyl)phenyl)-, monohydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Pyridinylcarbonyl Group: The pyridinylcarbonyl group can be introduced via acylation reactions using pyridine-3-carbonyl chloride in the presence of a base such as triethylamine.
Addition of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be added through a nucleophilic aromatic substitution reaction using 2-(trifluoromethyl)phenyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Piperazine, 1-(3-pyridinylcarbonyl)-4-(2-(trifluoromethyl)phenyl)-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Piperazine, 1-(3-pyridinylcarbonyl)-4-(2-(trifluoromethyl)phenyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
相似化合物的比较
Similar Compounds
- 1-(3-Phenylpropyl)piperazine
- 1-(3-Cyanobenzyl)piperazine
- 1-(3-Bromophenyl)piperazine
Uniqueness
Piperazine, 1-(3-pyridinylcarbonyl)-4-(2-(trifluoromethyl)phenyl)-, monohydrochloride is unique due to the presence of both the pyridinylcarbonyl and trifluoromethylphenyl groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
124444-83-3 |
|---|---|
分子式 |
C17H17ClF3N3O |
分子量 |
371.8 g/mol |
IUPAC 名称 |
pyridin-3-yl-[4-[2-(trifluoromethyl)phenyl]piperazin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C17H16F3N3O.ClH/c18-17(19,20)14-5-1-2-6-15(14)22-8-10-23(11-9-22)16(24)13-4-3-7-21-12-13;/h1-7,12H,8-11H2;1H |
InChI 键 |
ATTSGZBXNWVPJF-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC=CC=C2C(F)(F)F)C(=O)C3=CN=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















